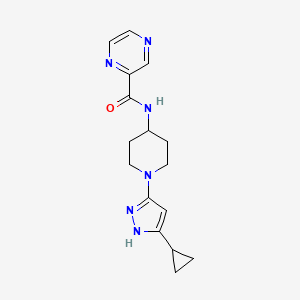

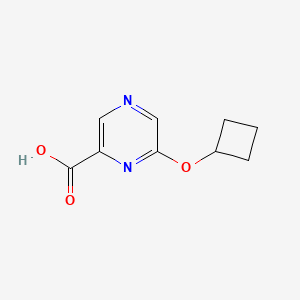

2-(3,5-Dimethylpyrazol-1-yl)-3-methylquinazolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3,5-Dimethylpyrazol-1-yl)-3-methylquinazolin-4-one” is a derivative of 3,5-Dimethylpyrazole . It is of interest for synthesis and studies of the complexes having both nontrivial magnetic properties and biological activity . The benzimidazole derivatives possess a broad range of pharmacological properties .

Synthesis Analysis

The synthesis of this compound involves the use of ethanol (rectificate), CuCl 2 ⋅2H 2 O, and CuBr 2 (both latter analytical grade). All reagents were used as received. 2- (3,5-Dimethylpyrazol-1-yl)benzimidazole was synthesized using a procedure close to that described earlier . A series of 2- (3,5-dimethylpyrazol-1-yl)ethylseleno derivatives has also been synthesized .Molecular Structure Analysis

The molecular structure of the compound is determined by X-ray structure analysis . The compounds are characterized by IR spectroscopy, X-ray diffraction analysis, and static magnetic susceptibility .Chemical Reactions Analysis

New coordination compounds of copper (II) halides with 2- (3,5-dimethylpyrazol-1-yl)benzimidazole (L) are synthesized: CuLCl 2 ( I ), [CuL 2 Cl]Cl⋅H 2 O⋅C 2 H 5 OH ( II ), and CuLBr 2 ( III ) . The catalytic reaction proceeds through a selenoxide intermediate, identified by 77 Se { 1 H} NMR spectroscopy .Physical And Chemical Properties Analysis

The compounds are characterized by IR spectroscopy, X-ray diffraction analysis, and static magnetic susceptibility . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .作用機序

The copper (II) chloride complexes with the benzimidazole derivatives imitate the activity of superoxide dismutase (SOD), which is one of the main enzymes of the antioxidant system . Metalloenzymes (among which Cu,Zn-SOD is the most reactive) catalyze the dismutation of superoxide radical anions and decrease the probability of formation of more reactive singlet oxygen .

Safety and Hazards

The safety data sheet for a similar compound, 2-Chloro-6- (3,5-dimethylpyrazol-1-yl)pyridine, suggests that it is for R&D use only and not for medicinal, household or other use . In case of accidental exposure, it recommends moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

特性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-3-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O/c1-9-8-10(2)18(16-9)14-15-12-7-5-4-6-11(12)13(19)17(14)3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDJXLYVBWNKNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=CC=CC=C3C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,2-Difluoroethyl)-2,3-dihydro-1,4-benzothiazin-6-yl]prop-2-enamide](/img/structure/B2600794.png)

![1-(4-Methoxyphenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B2600795.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2600801.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2600804.png)

![7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione](/img/structure/B2600808.png)

![3-[(benzyloxy)methyl]-1-methyl-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2600810.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2600811.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2600814.png)